



Application Notes and Protocols for the Purification of Epoxyazadiradione

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Compound of Interest		
Compound Name:	Epoxyazadiradione	
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These application notes provide detailed protocols for the purification of **Epoxyazadiradione**, a bioactive limonoid from Azadirachta indica (Neem), using Medium Pressure Liquid Chromatography (MPLC) for preparative scale isolation and High-Performance Liquid Chromatography (HPLC) for analytical quantification and purity assessment.

Introduction

Epoxyazadiradione is a tetranortriterpenoid found in Neem that has demonstrated a range of biological activities, including insecticidal and anti-inflammatory properties.[1] Its potential as a therapeutic agent necessitates robust and efficient purification methods to obtain highly pure material for further research and development. This document outlines optimized MPLC and HPLC protocols for the isolation and analysis of **Epoxyazadiradione** from crude Neem extracts.

Data Presentation

The following tables summarize the key quantitative parameters for the MPLC and HPLC purification of **Epoxyazadiradione**.

Table 1: MPLC Purification Parameters for **Epoxyazadiradione**



Parameter	Value
Instrumentation	Teledyne Isco Combiflash Rf 200
Stationary Phase	Normal Phase Silica Gel
Particle Size	40-60 μm
Mobile Phase	A: Hexane, B: Ethyl Acetate
Flow Rate	20 mL/min
Detection	UV (200-400 nm)
Elution Profile	Step Gradient
Fraction Collection	25-33 min

Table 2: HPLC Analysis Parameters for Epoxyazadiradione

Parameter	Value
Instrumentation	Waters HPLC System (Delta 600 pump)
Column	XBridge C18 (4.6 x 100 mm, 5 μm)
Mobile Phase	A: Water, B: Methanol
Flow Rate	1 mL/min
Detection	UV at 230 nm[2]
Injection Volume	20 μL
Retention Time	Approximately 20.4 min[2]

Experimental Protocols MPLC Purification Protocol (Preparative Scale)

This protocol is designed for the preparative isolation of **Epoxyazadiradione** from a crude extract of Neem fruits.



1. Sample Preparation:

- · Grind dried and crushed Neem fruit coats.
- Extract the ground material with methanol (e.g., 3 L of methanol for a given quantity of fruit material, repeated twice).
- Concentrate the methanol extract under reduced pressure to obtain a crude residue.
- Partition the crude residue between ethyl acetate and water.
- Concentrate the ethyl acetate layer to yield the crude extract for MPLC purification.
- 2. MPLC System and Column:
- Use a Teledyne Isco Combiflash Rf 200 system or equivalent.
- Equip the system with a normal phase silica gel column with a particle size of 40-60 μm.
- 3. Mobile Phase Preparation:
- Prepare mobile phase A: HPLC grade Hexane.
- Prepare mobile phase B: HPLC grade Ethyl Acetate.
- 4. MPLC Method:
- Set the flow rate to 20 mL/min.
- Program the following step gradient:
 - 0-3 min: Hold at a starting percentage of Ethyl Acetate in Hexane.
 - 3-30 min: Increase to 30% Ethyl Acetate.
 - 30-36 min: Hold at 30% Ethyl Acetate.
 - 36-39 min: Increase to 35% Ethyl Acetate.



- o 39-45 min: Hold at 35% Ethyl Acetate.
- 45-48 min: Increase to 40% Ethyl Acetate.
- 48-54 min: Hold at 40% Ethyl Acetate.
- Monitor the elution profile using UV detection across a wavelength range of 200-400 nm.
- 5. Fraction Collection:
- Collect fractions based on the UV chromatogram. Epoxyazadiradione is expected to elute between approximately 25 and 33 minutes under these conditions.
- 6. Post-Purification:
- Analyze the collected fractions by HPLC to determine the purity of **Epoxyazadiradione**.
- Pool the fractions containing pure Epoxyazadiradione and evaporate the solvent under reduced pressure.

HPLC Analysis Protocol (Analytical Scale)

This protocol is for the quantification and purity assessment of **Epoxyazadiradione**.

- 1. Standard and Sample Preparation:
- Prepare a stock solution of purified Epoxyazadiradione in HPLC grade methanol.
- Prepare working standards by diluting the stock solution to a range of concentrations.
- Dissolve the samples to be analyzed (e.g., MPLC fractions) in HPLC grade methanol and filter through a $0.45~\mu m$ syringe filter.
- 2. HPLC System and Column:
- Use a Waters HPLC system with a Delta 600 pump and a UV detector or equivalent.
- Install an XBridge C18 column (4.6 x 100 mm, 5 μm particle size).



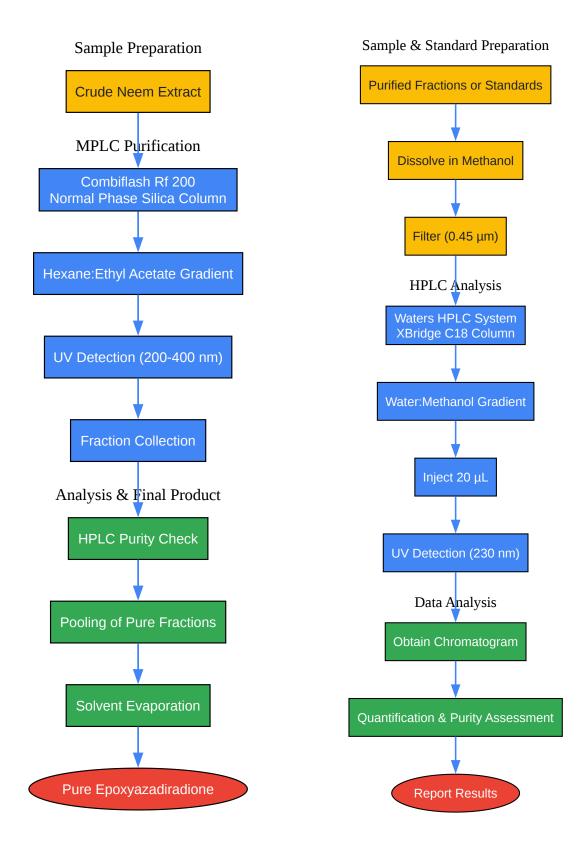
- 3. Mobile Phase Preparation:
- Prepare mobile phase A: Milli-Q water.
- Prepare mobile phase B: HPLC grade Methanol.
- 4. HPLC Method:
- Set the flow rate to 1 mL/min.
- Program the following gradient:
 - o 0 min: 40% Methanol/Water
 - 10 min: 60% Methanol/Water
 - 25 min: 90% Methanol/Water
 - 28 min: 60% Methanol/Water
 - 30 min: 40% Methanol/Water
 - o 35 min: 40% Methanol/Water
- Set the UV detector to a wavelength of 230 nm.[2]
- Inject 20 μL of the standard or sample solution.
- 5. Data Analysis:
- Identify the Epoxyazadiradione peak based on its retention time (approximately 20.4 minutes).[2]
- Quantify the amount of **Epoxyazadiradione** in the samples by comparing the peak area with the calibration curve generated from the standards.
- Assess the purity of the samples by calculating the percentage of the Epoxyazadiradione
 peak area relative to the total peak area in the chromatogram.



Visualization of Workflows

The following diagrams illustrate the experimental workflows for the MPLC and HPLC purification of **Epoxyazadiradione**.





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References

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